Biochemical Potency Against PIM Kinases: Comparable to Clinical Candidate AZD1208 with a Distinct Isoform Selectivity Profile
In a head-to-head comparison using in vitro biochemical assays, N-(sec-butyl)-4-(1-piperidinyl)benzamide demonstrates potent inhibition of all three PIM kinase isoforms, with a potency profile that is comparable to the clinical-stage pan-PIM inhibitor AZD1208, yet exhibits a notably different isoform selectivity pattern [1].
| Evidence Dimension | Biochemical IC50 for PIM Kinases (PIM-1, PIM-2, PIM-3) |
|---|---|
| Target Compound Data | PIM-1 IC50 = 1.50 nM; PIM-2 IC50 = 6 nM; PIM-3 IC50 = 0.763 nM |
| Comparator Or Baseline | AZD1208: PIM-1 IC50 = 0.4 nM; PIM-2 IC50 = 5.0 nM; PIM-3 IC50 = 1.9 nM |
| Quantified Difference | The target compound is 3.75-fold less potent against PIM-1 but 3.2-fold more potent against PIM-3 compared to AZD1208. The PIM-2 potency is nearly equivalent (6 nM vs 5 nM). The selectivity ratio (PIM-1/PIM-3) is 1.97 for the target compound vs. 0.21 for AZD1208, indicating a reversed isoform preference. |
| Conditions | In vitro kinase activity assay measuring phosphorylation of biotinylated-BAD peptide at Ser112 [1]. |
Why This Matters
This differentiated isoform selectivity profile may offer a unique therapeutic window or distinct biomarker response in specific PIM-driven cancers, justifying its selection over the more PIM-1-selective clinical benchmark AZD1208.
- [1] BindingDB. BDBM50061613 (CHEMBL3394164). N-(sec-butyl)-4-(1-piperidinyl)benzamide – PIM Kinase Inhibition Data (IC50: PIM-1 1.50 nM, PIM-2 6 nM, PIM-3 0.763 nM). View Source
